小檗酚 A

描述

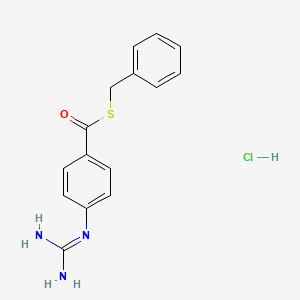

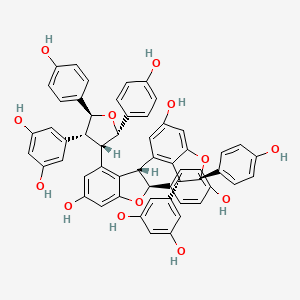

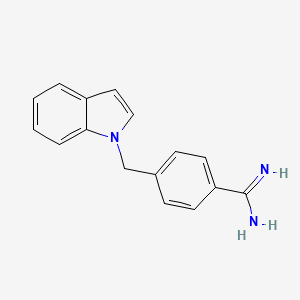

Kobophenol A is a stilbenoid, a tetramer of resveratrol . It can be isolated from Caragana chamlagu, Caragana sinica, and Carex folliculata seeds . The molecule shows a 2,3,4,5-tetraaryltetrahydrofuran skeleton .

Synthesis Analysis

The conversion from Kobophenol A into Carasinol B, two main chemical constituents of Caragana sinica, was confirmed by in vitro acid-catalyzed epimerization . This result provides important information about the biotransformation of Kobophenol A in plants and its metabolism in rats .Molecular Structure Analysis

Kobophenol A has a molecular formula of C56H44O13 . Its average mass is 924.941 Da and its monoisotopic mass is 924.278198 Da . It has 8 defined stereocenters .Chemical Reactions Analysis

The conversion from Kobophenol A into Carasinol B was confirmed by in vitro acid-catalyzed epimerization . This provides important information about the biotransformation of Kobophenol A in plants and its metabolism in rats .Physical And Chemical Properties Analysis

Kobophenol A has a molecular formula of C56H44O13 . Its average mass is 924.941 Da and its monoisotopic mass is 924.278198 Da .科学研究应用

Phytoestrogen

Kobophenol A, a stilbene tetramer, accounts for nearly 20% of the EtOAc extracts of Caragana sinica roots. It has been found to be a phytoestrogen with estrogenic activity. It can compete with 17 β -estradiol for binding to estrogen receptors, promote estrogen receptor-mediated transcription, and stimulate the growth of MCF-7 and osteoblasts .

Biotransformation and Metabolism

The conversion from Kobophenol A into Carasinol B, two main chemical constituents of Caragana sinica, was confirmed by in vitro acid-catalyzed epimerization. This provides important information about the biotransformation of Kobophenol A in plants and its metabolism in rats .

Traditional Chinese Medicine

The dried roots of Caragana sinica, which contain Kobophenol A, have been used in China as a herbal medicine for the treatment of asthenia syndrome, vascular hypertension, leukorrhagia, bruises, and contused wounds .

Inhibitor of Acetylcholinesterase

Kobophenol A has been shown to inhibit acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a key role in memory and cognition.

COVID-19 Treatment

Virtual screening of a library of natural compounds identified Kobophenol A as a potential inhibitor of COVID-19. It was found to block the interaction between the ACE2 receptor and S1-RBD in vitro with an IC 50 of 1.81 ± 0.04 μM and inhibit SARS-CoV-2 viral infection in cells with an EC 50 of 71.6 μM .

Stimulating Activity on Osteoblasts

Carasinol B, the isomer of Kobophenol A, also has stimulating activity on the proliferation of osteoblasts . Osteoblasts are cells that are responsible for bone formation.

作用机制

Target of Action

Kobophenol A, a stilbenoid and a tetramer of resveratrol, primarily targets the human angiotensin-converting enzyme 2 (ACE2) receptor and protein kinase C (PKC) . The ACE2 receptor plays a crucial role in the entry of SARS-CoV-2 into cells , while PKC is involved in various cellular functions, including cell growth and differentiation .

Mode of Action

Kobophenol A interacts with its targets by blocking the interaction between the ACE2 receptor and the spike receptor binding domain (S1-RBD) of SARS-CoV-2 . It also inhibits the activity of partially purified rat brain PKC . These interactions result in the inhibition of SARS-CoV-2 viral infection in cells .

Biochemical Pathways

The primary biochemical pathway affected by Kobophenol A is the ACE2-SARS-CoV-2 S1-RBD interaction pathway . By blocking this interaction, Kobophenol A prevents the virus from entering the host cells, thereby inhibiting the infection . The exact downstream effects of this inhibition are still under investigation.

Result of Action

The primary molecular effect of Kobophenol A’s action is the disruption of the interaction between the ACE2 receptor and the S1-RBD of SARS-CoV-2 . This disruption inhibits SARS-CoV-2 viral infection in cells . On a cellular level, Kobophenol A has been shown to exhibit anti-inflammatory activity by regulating NF-κB nuclear translocation in J774A.1 cells .

未来方向

Kobophenol A has been found to have anti-inflammatory effects . It may be a potential candidate for the treatment of inflammatory diseases in the future . Additionally, it has been identified as a potential inhibitor of SARS-CoV-2 binding to cells , suggesting potential applications in the treatment of COVID-19 .

属性

IUPAC Name |

5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUCCLKIJHMTND-LUPMIFTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333128 | |

| Record name | Kobophenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

924.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kobophenol A | |

CAS RN |

124027-58-3 | |

| Record name | Kobophenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kobophenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chloro-4b,12-difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1208985.png)

![[18]Annulene](/img/structure/B1208986.png)